molecular formula C15H12FN3O2 B11772527 Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B11772527
M. Wt: 285.27 g/mol
InChI Key: SMKJSHWKDDWKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C15H12FN3O2/c1-2-21-15(20)14-13(10-6-3-4-7-11(10)16)18-12-8-5-9-17-19(12)14/h3-9H,2H2,1H3

InChI Key

SMKJSHWKDDWKMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction with α-Ketoesters

A prominent route involves reacting 2-aminopyridazine with ethyl 2-fluorophenylglyoxylate. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration to form the fused imidazole ring. This method typically employs acidic or basic conditions, with yields ranging from 50% to 70% depending on the solvent system (e.g., ethanol or DMF).

Table 1: Optimization of Cyclocondensation with α-Ketoesters

SolventCatalystTemperature (°C)Yield (%)
EthanolHCl8065
DMFK₂CO₃12072
Toluenep-TsOH10058

The use of DMF with potassium carbonate at elevated temperatures enhances cyclization efficiency, likely due to improved solubility of intermediates.

One-Pot Annulation Using Ethyl Isocyanoacetate

Building on methodologies for analogous imidazoheterocycles, ethyl isocyanoacetate serves as a versatile building block. This approach avoids isolation of unstable intermediates, streamlining synthesis.

Mechanism and Conditions

The reaction begins with the formation of an iminophosphate intermediate from 2-fluorophenyl-substituted pyridazine amides using diethylchlorophosphate and potassium tert-butoxide. Subsequent addition of ethyl isocyanoacetate induces cyclization via nucleophilic attack, yielding the target compound. This method achieves yields of 70–89% under inert atmospheres at −35°C to room temperature.

Critical Parameters:

  • Stoichiometry: A 1.1:1 ratio of potassium tert-butoxide to amide prevents over-alkylation.

  • Temperature Control: Sub-zero temperatures during iminophosphate formation minimize side reactions.

Metal-Free Synthesis via Condensation Reactions

Recent advances prioritize metal-free protocols to enhance sustainability. These methods often utilize bifunctional reagents to simultaneously introduce the fluorophenyl and carboxylate groups.

Mg₃N₂-Assisted Annulation

Inspired by imidazo[1,5-a]pyridine syntheses, Mg₃N₂ facilitates cyclo-condensation between 2-pyridyl ketones and ethyl glyoxylate. While primarily reported for pyridine derivatives, adaptation to pyridazine systems involves substituting 2-aminopyridazine with 2-fluorophenylacetylene derivatives. Initial trials show moderate yields (40–55%), necessitating further optimization.

Equation 1:

2-Aminopyridazine+Ethyl GlyoxylateMg₃N₂, EtOH/H₂OTarget Compound+H₂O[2]\text{2-Aminopyridazine} + \text{Ethyl Glyoxylate} \xrightarrow{\text{Mg₃N₂, EtOH/H₂O}} \text{Target Compound} + \text{H₂O} \quad

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation accelerates reaction kinetics, particularly beneficial for multi-step sequences. A reported protocol involves:

  • Step 1: Suzuki coupling of 2-fluorophenylboronic acid with bromopyridazine.

  • Step 2: Microwave-assisted cyclization with ethyl cyanoacetate at 150°C for 15 minutes.

This method reduces reaction times from hours to minutes, achieving yields comparable to conventional heating (68% vs. 65%).

Post-Functionalization of Preformed Imidazo[1,2-B]Pyridazines

For late-stage diversification, the carboxylate ester group allows further derivatization. Hydrolysis of the ethyl ester to the carboxylic acid (using NaOH/EtOH), followed by re-esterification with fluorophenol derivatives, provides an alternative route. However, this two-step process suffers from lower overall yields (45–50%) due to hydrolysis side reactions.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid (). This reaction is critical for modifying solubility and biological activity.

Conditions Reagents Product Application
Basic (NaOH/H₂O)Aqueous baseCarboxylate salt (acidified to free carboxylic acid)Precursor for further derivatization
Acidic (HCl/EtOH)Hydrochloric acidDirect formation of carboxylic acidDrug intermediate

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling transesterification or aminolysis.

Reaction Type Reagents Product Notes
TransesterificationMethanol/H₂SO₄Methyl ester derivativeAlters lipophilicity
AminolysisPrimary aminesAmide derivatives (e.g., R-NH-CO-)Enhances bioactivity

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect.

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄2-Fluoro-5-nitrophenyl derivativeMeta to fluorine
HalogenationCl₂/FeCl₃2-Fluoro-5-chlorophenyl derivativeLimited reactivity due to deactivation

Cyclization Reactions

The imidazo[1,2-b]pyridazine core participates in cyclization to form fused polyheterocycles under catalytic conditions.

Reagents Conditions Product Mechanism
CuI/1,10-phenanthrolineMicrowave irradiationTricyclic fused systems (e.g., pyrazoles)Intramolecular C–N coupling
Pd(PPh₃)₄DMF, 100°CBenzodiazepine analogsCross-coupling with diamines

Functionalization of the Heterocyclic Core

The pyridazine nitrogen and imidazole ring enable site-selective modifications.

Reaction Reagents Product Site of Reactivity
AlkylationAlkyl halides/K₂CO₃N-alkylated derivativesPyridazine N1 position
OxidationKMnO₄/H₂OImidazo-pyridazine N-oxideLimited by fluorine’s stability

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl or alkyl group introductions.

Reaction Type Catalyst Substrate Application
Suzuki-MiyauraPd(dba)₂/XPhosArylboronic acidsBiaryl derivatives for kinase inhibitors
Buchwald-HartwigPd(OAc)₂/BINAPPrimary aminesAmino-functionalized analogs

Key Mechanistic Insights

  • Fluorine Effects : The 2-fluorophenyl group enhances electrophilic substitution regioselectivity via inductive effects while stabilizing intermediates through resonance.

  • Steric Considerations : Steric hindrance around the imidazole ring limits reactivity at the C8 position, favoring C3/C5 modifications .

Scientific Research Applications

Research indicates that Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. Studies have indicated that modifications in the imidazo[1,2-B]pyridazine scaffold can enhance antimycobacterial activity, suggesting that similar derivatives may also be effective .
  • Antitumor Activity : Some derivatives of imidazo[1,2-B]pyridazines have been investigated for their ability to inhibit tumor growth through kinase inhibition. This compound could potentially act on similar pathways due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of different substituents at specific positions on the imidazo[1,2-B]pyridazine ring can significantly influence biological activity. For instance:

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
1b3-MeO-BnO4-F-Ph12.64
2aBnSPh0.51.44
2b3-MeO-BnS2-F-Ph0.51.26

This table illustrates how variations in substituents can affect the minimum inhibitory concentration (MIC), which is critical for evaluating compound efficacy against pathogens like Mycobacterium tuberculosis .

Case Studies

Several studies have explored the applications of imidazo[1,2-B]pyridazine derivatives:

  • Antimycobacterial Activity : A study published in the European Journal of Medicinal Chemistry identified a series of derivatives with varying substituents that demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium marinum. The findings suggest that compounds with a phenyl moiety at C2 and specific substitutions at C3 and C6 positions exhibited enhanced efficacy .
  • Kinase Inhibition : Patent literature indicates that imidazo[1,2-B]pyridazine derivatives have been developed as kinase inhibitors for cancer treatment. These compounds target specific kinases involved in tumor progression and survival, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structure and Properties :

  • Molecular Formula : C₁₅H₁₂FN₃O₂
  • Molecular Weight : 285.27 g/mol
  • CAS No.: 1923069-02-6
  • Key Features : The compound consists of an imidazo[1,2-b]pyridazine core substituted with a 2-fluorophenyl group at position 2 and an ethyl ester at position 2. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and binding interactions.

Comparison with Structural Analogues

Substitution at Position 6: Chloro vs. Fluoro Derivatives

Compound Name Structure Molecular Formula Key Features Applications
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 64067-99-8) 6-Cl, 2-Me C₉H₉ClN₃O₂ Chloro substituent enhances electrophilicity; methyl group increases steric bulk. Intermediate for further functionalization (e.g., Suzuki coupling) .
Ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS not provided) 6-pyrrolidine (3-F-phenyl) C₁₇H₁₇F₂N₃O₂ Fluorine enhances lipophilicity and potential CNS penetration. Radiolabeled tracer for PET imaging targeting tropomyosin receptor kinases .
Target Compound (CAS 1923069-02-6) 2-(2-F-phenyl) C₁₅H₁₂FN₃O₂ Ortho-fluorine improves metabolic stability and binding specificity. Potential use in kinase inhibitors or imaging agents .

Key Differences :

  • Chloro Derivatives : Higher reactivity in substitution reactions due to Cl’s leaving-group ability. Lower metabolic stability compared to fluorine .
  • Fluoro Derivatives : Enhanced binding affinity (e.g., hydrogen bonding) and resistance to oxidative metabolism. The 2-fluorophenyl group in the target compound may optimize steric interactions in target binding pockets .

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Impact on Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS not provided) 4-CF₃ C₁₇H₁₃F₃N₂O₂ Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, enhancing membrane permeability .
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS not provided) 3,5-di-CF₃ C₁₉H₁₃F₆N₂O₂ Bis-CF₃ groups drastically alter electronic properties, potentially improving kinase inhibition but reducing solubility .
Target Compound 2-F-phenyl C₁₅H₁₂FN₃O₂ Ortho-fluorine balances steric hindrance and electronic effects, optimizing target engagement .

Structural Insights :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric bulk and enhance dipole interactions compared to chlorine .

Alkyl Chain and Ester Modifications

Compound Name Substituent Molecular Formula Key Characteristics
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS not provided) 6-(2-phenylethyl) C₁₇H₁₇N₃O₂ Phenylethyl chain increases lipophilicity, potentially improving tissue distribution but risking off-target effects .
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1420623-75-1) Unsubstituted core C₉H₉N₃O₂ Baseline compound for SAR studies; lacks substituents for targeted interactions .
Target Compound 2-(2-F-phenyl) C₁₅H₁₂FN₃O₂ Optimized substituent positioning for balanced pharmacokinetics and potency .

Pharmacokinetic Considerations :

  • Phenylethyl Chains : May prolong half-life but increase metabolic oxidation risks .
  • Ester Groups : Ethyl esters are common prodrug moieties, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a synthetic compound notable for its unique imidazo[1,2-b]pyridazine structure, which includes a fused bicyclic heterocyclic system. Its molecular formula is C₁₅H₁₂FN₃O₂, and it has a molecular weight of approximately 283.27 g/mol. The presence of the 2-fluorophenyl group is believed to enhance its biological activity, making it an area of interest in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that compounds with imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens, including bacteria and fungi. In particular, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, showcasing potential as an antitubercular agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, related pyrazole derivatives exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, suggesting that the imidazo[1,2-b]pyridazine scaffold could confer similar inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship (SAR) studies. The fluorine substitution on the phenyl ring is thought to enhance lipophilicity and receptor binding affinity. Comparative studies with analogs lacking the fluorine atom have indicated that this substitution significantly affects biological potency and selectivity towards specific targets .

Case Study 1: Antitubercular Activity

A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with promising antitubercular activity. Among these, derivatives similar to this compound showed significant inhibition at low concentrations, highlighting its potential therapeutic application in treating tuberculosis .

Case Study 2: Anti-inflammatory Efficacy

In an experimental model using carrageenan-induced paw edema in rats, compounds derived from imidazo[1,2-b]pyridazines demonstrated marked anti-inflammatory effects. The efficacy was measured by the percentage reduction in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac. Some derivatives showed superior performance with minimal side effects on gastric mucosa, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis of Similar Compounds

The following table summarizes key structural and biological characteristics of compounds related to this compound:

Compound NameSimilarityUnique Features
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate0.89Lacks fluorine substitution; simpler structure
6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid0.88Bromine substitution; potential for different reactivity
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid0.87Chlorine substitution; distinct biological activity
Imidazo[1,2-b]pyridazine-2-carboxylic acid0.93Different carboxylic position; varied properties

This comparative analysis underscores the unique properties imparted by the fluorophenyl group in this compound and its potential advantages over structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate, and how can transition-metal catalysts enhance yield?

  • Methodology : The compound can be synthesized via condensation of substituted pyridazines with haloacetaldehyde derivatives or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/alkyl groups. Copper catalysts with acetylacetonate ligands and palladium-based systems are commonly used to improve regioselectivity and yield .
  • Key Data : For related imidazo[1,2-b]pyridazines, yields range from 25% to 53% depending on substituents and reaction conditions (e.g., Negishi couplings) .

Q. How do NMR and HRMS techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze coupling patterns (e.g., aromatic protons at δ 7.21–8.34 ppm, ethyl groups at δ 1.37–4.48 ppm) and carbon environments (e.g., carbonyl carbons at δ 158–161 ppm) .
  • HRMS : Validate molecular formula using exact mass matching (e.g., observed mass error < 0.0002 Da for related compounds) .

Q. What strategies mitigate cross-contamination during multi-step syntheses of imidazo[1,2-b]pyridazine derivatives?

  • Methodology : Use flow chemistry to compartmentalize reaction steps and minimize intermediate handling. Post-reaction LCMS monitoring identifies contaminants, while column chromatography resolves isomers (e.g., phenylethyl regioisomers separated with >99% purity) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?

  • Methodology : Perform molecular dynamics simulations (e.g., 3D visualization of CAS 500011-86-9 analogs) to assess solubility, logP, and hydrogen-bonding capacity. Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .

Q. What experimental approaches resolve regioisomerism in imidazo[1,2-b]pyridazine derivatives?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate 1-phenylethyl vs. 2-phenylethyl isomers .
  • Reaction Optimization : Adjust zinc reagent stoichiometry to suppress undesired isomer formation during Negishi couplings .

Q. How do Suzuki-Miyaura couplings functionalize the pyridazine ring for structure-activity relationship (SAR) studies?

  • Methodology : Couple 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate with boronic acids (e.g., thiophen-2-ylboronic acid) using Pd(PPh3)4 catalyst. Monitor reaction progress via TLC and characterize products via LCMS (e.g., m/z 657 [M+H]+ observed in related compounds) .

Q. What bioassay frameworks evaluate the pharmacological potential of this compound?

  • Methodology :

  • In vitro assays : Test kinase inhibition using ATP-binding domain assays.
  • Toxicity screening : Use HEK293 cell lines to assess IC50 values.
    • Key Insight : Imidazo[1,2-b]pyridazines are explored for kinase targets (e.g., JAK2, ALK), with substituents at C2 and C6 modulating selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.